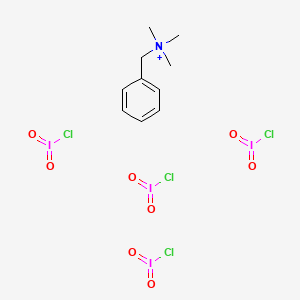

Benzyltrimethylammonium tetrachloroiodate

Descripción

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt belonging to the class of alkylammonium salts. It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols. The compound’s unique chemical properties make it an important ingredient in various industrial processes, including pharmaceuticals and agrochemicals .

Propiedades

Fórmula molecular |

C10H16Cl4I4NO8+ |

|---|---|

Peso molecular |

927.7 g/mol |

InChI |

InChI=1S/C10H16N.4ClIO2/c1-11(2,3)9-10-7-5-4-6-8-10;4*1-2(3)4/h4-8H,9H2,1-3H3;;;;/q+1;;;; |

Clave InChI |

BHNWNRLWIWPOLQ-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)CC1=CC=CC=C1.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Benzyltrimethylammonium tetrachloroiodate can be synthesized through a reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .

Análisis De Reacciones Químicas

Benzyltrimethylammonium tetrachloroiodate undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, particularly in the oxidation of alkenes and alcohols.

Substitution: It can participate in substitution reactions, where it replaces a hydrogen atom or another substituent in a molecule.

Chlorination: It serves as a chlorinating agent, introducing chlorine atoms into organic molecules.

Common reagents used in these reactions include acetic acid, acetonitrile, and other organic solvents. The major products formed from these reactions are chlorinated organic compounds .

Aplicaciones Científicas De Investigación

Benzyltrimethylammonium tetrachloroiodate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols.

Biology: It is used in biochemical assays and as a biological material for life science research.

Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with antiparasitic, antibacterial, and antiviral properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of benyltrimethylammonium tetrachloroiodate involves the formation of reactive oxidizing species that facilitate the transfer of an iodine atom to the substrate. This process leads to the oxidation or chlorination of the target molecule. The compound’s molecular targets and pathways include organic molecules with reactive sites that can undergo oxidation or substitution reactions .

Comparación Con Compuestos Similares

Benzyltrimethylammonium tetrachloroiodate is unique due to its selective chlorinating and oxidizing properties. Similar compounds include:

Benyltrimethylammonium chloride: Used as a phase transfer catalyst in organic synthesis.

Benyltrimethylammonium bromide: Used in similar applications as benyltrimethylammonium chloride but with different reactivity.

N-Iodosuccinimide: Another iodinating agent used in organic synthesis.

N-Chlorosuccinimide: A chlorinating agent used in organic synthesis

Benzyltrimethylammonium tetrachloroiodate stands out due to its ability to generate reactive chlorine and iodine species, making it a versatile reagent in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.